3-(5-chlorothiophen-2-yl)-1-phenyl-1H-pyrazol-4-amine
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Overview
Description
3-(5-chlorothiophen-2-yl)-1-phenyl-1H-pyrazol-4-amine is a heterocyclic compound that features a thiophene ring substituted with a chlorine atom and a pyrazole ring substituted with a phenyl group and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-chlorothiophen-2-yl)-1-phenyl-1H-pyrazol-4-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 5-chlorothiophene-2-carboxylic acid with hydrazine hydrate to form the corresponding hydrazide, which is then cyclized with phenylhydrazine under acidic conditions to yield the desired pyrazole derivative . The reaction conditions often involve heating the mixture to reflux in a suitable solvent such as ethanol or acetic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as recrystallization, chromatography, or distillation to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
3-(5-chlorothiophen-2-yl)-1-phenyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2) in hydrochloric acid.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents such as dimethylformamide (DMF).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Mechanism of Action
The mechanism of action of 3-(5-chlorothiophen-2-yl)-1-phenyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors by binding to their active sites, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
Thiophene derivatives: Compounds such as 2-aminothiophene and 2-chlorothiophene share structural similarities with 3-(5-chlorothiophen-2-yl)-1-phenyl-1H-pyrazol-4-amine.
Pyrazole derivatives: Compounds like 1-phenyl-3-methyl-1H-pyrazol-5-amine and 1-phenyl-3-(2-thienyl)-1H-pyrazol-5-amine are structurally related.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the thiophene and pyrazole rings, along with the chlorine and phenyl substituents, contributes to its versatility and potential for diverse applications .
Properties
Molecular Formula |
C13H10ClN3S |
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Molecular Weight |
275.76 g/mol |
IUPAC Name |
3-(5-chlorothiophen-2-yl)-1-phenylpyrazol-4-amine |
InChI |
InChI=1S/C13H10ClN3S/c14-12-7-6-11(18-12)13-10(15)8-17(16-13)9-4-2-1-3-5-9/h1-8H,15H2 |
InChI Key |
MDCQOTIOIHAUGU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(S3)Cl)N |
Origin of Product |
United States |
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